1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene
Description
1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4BrF3 It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
Properties
IUPAC Name |
1-bromo-3-ethynyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNAMABCFIOCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-ethynyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alkanes or alkenes, depending on the reagents and conditions used.
Scientific Research Applications
1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated and trifluoromethylated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The bromine atom and ethynyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethyl)benzene: This compound lacks the ethynyl group, which may result in different reactivity and applications.
3-Bromo-5-(trifluoromethyl)phenylacetylene:
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, which can significantly alter its chemical reactivity and applications.
The unique combination of the bromine atom, ethynyl group, and trifluoromethyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a bromine atom and a trifluoromethyl group, which contribute to its chemical reactivity and biological properties. The presence of the ethynyl group enhances its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The primary biological activity of this compound is associated with its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest, particularly at the G0-G1 phase. This mechanism is significant in cancer therapy, where selective targeting of tumor cells is desired.
| Target | Action Type | Effect on Cell Cycle |
|---|---|---|
| CDK2 | Inhibition | G0-G1 arrest |
Biological Activity and Case Studies
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45–97 | Apoptosis induction |
| HCT-116 | 6–99 | CDK2 inhibition |
| HepG-2 | 48–90 | Cell cycle arrest |
In a study assessing the compound's effects on MCF-7 and HCT-116 cell lines, it was found that the IC50 values were significantly lower than those of standard chemotherapeutic agents like sorafenib, indicating a strong potential for use in cancer treatment.
Pharmacokinetics
Pharmacokinetic studies using in silico models suggest that this compound has favorable drug-likeness properties. The compound's solubility and permeability profiles indicate potential for oral bioavailability, making it an attractive candidate for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene, and how do substituent positions influence reactivity?
- Methodology : Bromination of precursors like 3-ethynyl-5-(trifluoromethyl)benzene using agents such as -bromosuccinimide (NBS) under radical or electrophilic conditions is common. The ethynyl group’s linear geometry minimizes steric hindrance, while the electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position .
- Key Considerations : Compare yields and regioselectivity with analogs (e.g., 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene) to assess electronic effects .
Q. How should researchers handle this compound safely in the laboratory?
- Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors, as brominated aromatics may release toxic HBr upon decomposition. Store in amber glass under inert gas to prevent alkyne oxidation .
Q. What role do the ethynyl and trifluoromethyl groups play in material science applications?
- Functional Insights : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for polymer crosslinking, while the trifluoromethyl group enhances thermal stability and hydrophobicity in fluorinated materials .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in cross-coupling reactions?
- Experimental Design : Perform Suzuki-Miyaura couplings with arylboronic acids, monitoring substituent effects via -NMR. The -CF group’s electron-withdrawing nature deactivates the ring, favoring couplings at the bromine-bearing position .
- Data Analysis : Compare reaction rates with non-fluorinated analogs to quantify electronic contributions .
Q. What contradictions arise in biological activity studies, and how can they be resolved?
- Case Study : While this compound shows cytochrome P450 inhibition in vitro, conflicting in vivo results may stem from metabolic degradation of the ethynyl group. Use isotopic labeling (-ethynyl) to track metabolic pathways .
Q. How does steric hindrance from the ethynyl group affect catalytic transformations?
- Mechanistic Insight : In Sonogashira couplings, bulky ligands (e.g., XPhos) mitigate steric clashes between the ethynyl group and palladium catalysts. Compare turnover numbers with sterically shielded vs. unshielded catalysts .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Optimization Workflow :
- Step 1 : Brominate 3-ethynyl-5-(trifluoromethyl)benzene using (yield: 72%).
- Step 2 : Purify via column chromatography (hexane/EtOAc 9:1) to remove di-brominated byproducts.
- Step 3 : Confirm regiochemistry via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
